N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a combination of thiophene, pyrazine, and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[d]thiazole core, followed by the introduction of the pyrazine and thiophene groups through various coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe for various biochemical assays.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives and pyrazine-containing molecules. Examples include:
- Benzo[d]thiazole-2-carboxamide
- Pyrazin-2-ylmethyl benzo[d]thiazole
- Thiophen-3-yl pyrazine derivatives
Uniqueness
What sets N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-16(17-21-12-3-1-2-4-14(12)24-17)20-9-13-15(19-7-6-18-13)11-5-8-23-10-11/h1-8,10H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZMTGRQPNXOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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